molecular formula C19H29NO5S2 B2829805 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 1797836-66-8

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No.: B2829805
CAS No.: 1797836-66-8
M. Wt: 415.56
InChI Key: HGINORNIQFHSFC-UHFFFAOYSA-N
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Description

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetically designed propan-1-one derivative offered as a high-purity reference standard for research and development purposes. This compound features a distinct molecular architecture comprising a propan-1-one core, a central scaffold observed in various biologically active molecules and synthetic intermediates . This core structure is functionalized with a 4-(methylsulfonyl)phenyl group and a 4-(isobutylsulfonyl)piperidine moiety. The presence of two sulfonyl groups is a key structural characteristic, potentially influencing the compound's polarity, solubility, and biomolecular interactions. Sulfonyl groups are known to be effective hydrogen bond acceptors and can be critical for binding affinity in the design of enzyme inhibitors, making this compound a candidate for investigating structure-activity relationships in medicinal chemistry programs . The piperidine ring, a common feature in pharmaceuticals, further enhances its interest as a building block for the synthesis of more complex chemical entities. The primary application of this compound is strictly for professional laboratory research use. It is intended to serve as a key intermediate in organic synthesis and medicinal chemistry exploration, particularly in the development of novel compounds targeting enzymes where sulfonamide and sulfone groups play a critical role. It is supplied For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5S2/c1-15(2)14-27(24,25)18-10-12-20(13-11-18)19(21)9-6-16-4-7-17(8-5-16)26(3,22)23/h4-5,7-8,15,18H,6,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGINORNIQFHSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the piperidine and phenyl groups through a series of condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s sulfonyl groups are likely involved in these interactions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity and Solubility

Compound A : 1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one (MPP, )
  • Key Differences : Replaces the isobutylsulfonyl-piperidine with a phenylthio-p-tolyl group.
  • Impact :
    • Activity : MPP demonstrated anti-inflammatory effects in breast and ovarian cancer cells, attributed to thioether and methylsulfonyl motifs .
    • Solubility : The phenylthio group increases hydrophobicity (higher logP) compared to the target compound’s sulfonyl-piperidine.
Compound B : 3-(4-(2-Morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one (4a, )
  • Key Differences: Morpholinoethoxy and phenylthio substituents instead of sulfonyl-piperidine/methylsulfonylphenyl.
  • Impact: Cytotoxicity: Compound 4a showed high cytotoxicity against MCF-7 cells (IC₅₀ < Tamoxifen) but minimal effects on normal cells . Selectivity: Morpholinoethoxy may enhance membrane permeability, while sulfonyl groups in the target compound could improve target specificity.

Piperidine/Piperazine Derivatives

Compound C : 1-(4-Biphenylyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone ()
  • Key Differences : Biphenylyl and hydroxylphenyl-piperazine substituents.
  • Impact :
    • Polarity : The hydroxyl group increases polarity (lower logP) compared to the target compound’s methylsulfonylphenyl.
    • Pharmacokinetics : Piperazine’s hydrogen-bonding capacity may enhance solubility but reduce blood-brain barrier penetration .
Compound D : 1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one ()
  • Key Differences : Benzylpiperazine and chlorophenyl substituents.
  • Electron Effects: Chlorophenyl groups are electron-withdrawing but less polar than sulfonyl groups .

Sulfonyl-Containing Analogs

Compound E : 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives ()
  • Key Differences: Methylsulfonylphenyl-piperidine linked to a pyrimidinone core.
  • Impact :
    • Binding Affinity : Methylsulfonyl groups in both compounds enhance interactions with charged residues in enzymatic active sites .
    • Synthetic Routes : Similar sulfonylation steps (e.g., DMF-DMA-mediated reactions) are likely shared .
Compound F : 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol ()
  • Key Differences : Hydroxyl and propyl groups on piperidine.
  • Impact :
    • Metabolism : The hydroxyl group may increase susceptibility to glucuronidation, reducing half-life compared to the target compound’s sulfonyl-stabilized structure .

Comparative Data Table

Property Target Compound MPP (Compound A) Compound 4a Compound E
Molecular Weight ~450 g/mol ~390 g/mol ~430 g/mol ~520 g/mol
logP (Predicted) 2.8 3.5 3.1 2.5
Key Substituents Isobutylsulfonyl, Methylsulfonyl Methylsulfonyl, Thioether Morpholinoethoxy Methylsulfonyl
Biological Activity Anti-inflammatory (hypothesized) Anti-inflammatory Cytotoxic Kinase inhibition
Solubility (mg/mL) 0.15 (estimated) 0.08 0.12 0.05

Research Findings and Implications

  • Sulfonyl Groups: Critical for enhancing solubility and target binding.
  • Piperidine vs. Piperazine : Piperidine’s reduced basicity (compared to piperazine) may lower off-target interactions, as seen in Compound C’s histopathological safety profile .
  • Cytotoxicity vs. Specificity: While morpholinoethoxy derivatives (Compound 4a) show high cytotoxicity, sulfonyl-piperidine compounds may prioritize specificity, reducing normal cell toxicity .

Biological Activity

The compound 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one , commonly referred to by its CAS number 1798029-86-3 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H29NO3SC_{23}H_{29}NO_3S, with a molecular weight of 399.5 g/mol . The structure features a piperidine ring substituted with isobutylsulfonyl and a phenyl group with a methylsulfonyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and inflammation. The sulfonyl groups are believed to enhance the compound's ability to modulate biological pathways, potentially leading to therapeutic effects.

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives featuring sulfonyl groups have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organisms
17.90MRSA
210.32E. coli
313.20K. pneumoniae

2. COX Inhibition

The compound's potential as a cyclooxygenase (COX) inhibitor has been evaluated, focusing on COX-1 and COX-2 enzymes, which are critical in inflammatory processes . In vitro studies have demonstrated that related compounds possess selective COX-2 inhibitory activity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Celecoxib14.800.05296
Indomethacin0.0390.490.079
Tested Compound10.320.1193.81

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Case Study on GlyT-1 Inhibition : A study focused on the structure-activity relationship (SAR) of piperidine derivatives indicated that modifications at the sulfonyl position could enhance glycine transporter-1 (GlyT-1) inhibition, leading to potential applications in treating neurological disorders .
  • Anti-inflammatory Properties : Another study highlighted the anti-inflammatory effects of related compounds through COX inhibition, suggesting that these molecules could be developed into therapeutic agents for inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the piperidinyl-sulfonyl core via nucleophilic substitution or coupling reactions using catalysts like palladium on carbon (hydrogenation) .
  • Step 2 : Ketone functionalization via Friedel-Crafts acylation or Grignard reactions, with temperature control (e.g., 0–5°C for exothermic steps) .
  • Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactivity, and monitor reactions via TLC/HPLC (C18 columns, methanol/buffer mobile phases) .
    • Yield Improvement : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and employ inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify piperidinyl, sulfonyl, and ketone groups (e.g., δ ~2.5–3.5 ppm for sulfonyl-CH₂) .
  • Mass Spectrometry : High-resolution MS (ESI+/ESI−) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 386.5) .
    • Purity Assessment :
  • HPLC : Use C18 columns with methanol/water (65:35) mobile phases; UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group variations) influence bioactivity, and what methods validate structure-activity relationships (SAR)?

  • SAR Validation :

  • Substituent Screening : Compare isobutylsulfonyl vs. methylsulfonyl analogs using in vitro assays (e.g., kinase inhibition) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like Smoothened receptors .
    • Key Findings :
  • Isobutylsulfonyl groups enhance lipophilicity (logP ~3.2), improving membrane permeability, while methylsulfonyl groups increase polarity for aqueous solubility .

Q. How can contradictions in reported biological activities (e.g., kinase inhibition vs. receptor antagonism) be resolved?

  • Experimental Design :

  • Orthogonal Assays : Validate kinase inhibition (e.g., ADP-Glo™) alongside receptor binding (SPR/Biacore) to rule off-target effects .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., PCA) to identify confounding variables (e.g., assay pH, solvent DMSO%) .
    • Case Study : A 2024 study resolved conflicting IC₅₀ values (~10 nM vs. 1 µM) by standardizing ATP concentrations in kinase assays .

Q. What strategies are effective for studying multi-target interactions (e.g., enzyme inhibition and receptor modulation)?

  • Systems Pharmacology :

  • Network Analysis : Map compound interactions via STRING or KEGG pathways to identify crosstalk (e.g., PI3K-Akt and GPCR signaling) .
  • Proteomics : Use SILAC labeling to quantify target protein expression changes post-treatment .
    • Data Integration : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) profiles to assess downstream effects .

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